Propineb (Technical Grade)

Description

Classification and Chemical Grouping of Propineb (B166679)

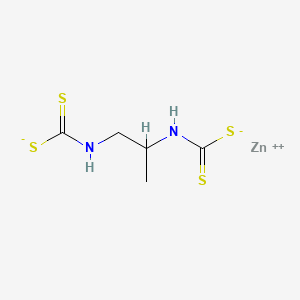

Propineb is classified as a polymeric complex of zinc with the propylene (B89431) 1,2-bis(dithiocarbamate) anionic ligand. nih.gov It belongs to the dithiocarbamate (B8719985) group of compounds, a class of organosulfur chemicals widely employed as synthetic organic pesticides. fao.orgnih.gov Dithiocarbamates are characterized by the presence of sulfur atoms replacing both oxygen atoms found in carbamate (B1207046) analogues. nih.gov Propineb is specifically a propylene-bis-dithiocarbamate (PBDTC). nih.gov Its chemical formula is (C₅H₈N₂S₄Zn)ₓ, indicating its polymeric nature with zinc as a coordinated metal ion. nih.govrayfull.comfao.orgaccustandard.comsigmaaldrich.com This structure contributes to its multi-site mode of action. agroorbit.comherts.ac.ukbehnmeyer.com

Historical Context and Evolution of Propineb in Fungicide Development

The development of fungicides has evolved significantly over time, moving from early inorganic preparations to more sophisticated synthetic organic compounds. researchgate.netapsnet.org The dithiocarbamate group, to which Propineb belongs, represents one of the oldest classes of broad-spectrum fungicides used globally. nih.gov These early synthetic organic fungicides, developed around the 1940s, often possessed multi-site modes of action. apsnet.org Propineb itself was introduced by Bayer AG. rayfull.com It has been subject to evaluations by international bodies like the JMPR, with initial assessments dating back to 1977. fao.orgfao.org The continued use and evaluation of Propineb highlight its enduring relevance in agricultural disease management, particularly in regions outside the European Union where its approval may have expired but it remains popular due to factors like cost-effectiveness and ease of handling. eurl-pesticides.eu

Scope of Application and Target Pathogen Spectrum in Crop Protection

Propineb is a protectant foliar-applied fungicide known for its long residual activity. fao.orgrayfull.combehnmeyer.com It is used as a protective treatment on a variety of crops to control numerous fungal pathogens. fao.orgrayfull.com Its broad-spectrum activity makes it effective against various classes of fungi, including Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti. fao.orgrayfull.com

Propineb is widely applied to protect crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea from a range of fungal diseases. nih.gov Specific diseases controlled by Propineb include downy mildew, brown rot, black rot, red fire disease, grey mould on vines, scab and brown rot on apples and pears, blight on potatoes and tomatoes, blue mould on tobacco, and Sigatoka disease of bananas. fao.orgrayfull.comagroorbit.com It is also used on crops like gooseberries, black currants, celery, and cereals. fao.orgrayfull.com The principal manufacturer has indicated recommending its use primarily on grapes, tomatoes, potatoes, pome fruit, onions, melons, and bell peppers. fao.org

Research findings demonstrate the efficacy of Propineb against various pathogens. For instance, studies have shown Propineb to be effective against fungal leaf spot diseases in cotton, preventing yield losses. cabidigitallibrary.org While some studies indicate lower efficacy against certain Colletotrichum species compared to other fungicides, Propineb, particularly at higher concentrations, has shown effectiveness against specific leaf spot pathogens like Alternaria and Helminthosporium. cabidigitallibrary.orgplantpathologyquarantine.org Its multi-site mode of action is considered crucial in preventing the development of resistance in fungal populations. agroorbit.combehnmeyer.combayer.co.il

Here is a summary of crops and target pathogens for Propineb:

| Crop | Target Pathogens |

| Grapes | Downy mildew, Black rots, Red fire disease, Grey mould |

| Apples and Pears | Scab, Brown rot |

| Potatoes | Blight, Early Blight, Late Blight, Downy mildew epidemic disease |

| Tomatoes | Blight, Early Blight, Late Blight, Downy mildew epidemic disease, Alternaria, Stemphylium |

| Berries | Fungal diseases |

| Citrus | Fungal diseases, Citrus rust mite |

| Rice | Fungal diseases, Sheath blight |

| Tea | Fungal diseases |

| Hops | Downy mildew |

| Tobacco | Blue mould, Downy mildew epidemic disease |

| Bananas | Sigatoka disease |

| Gooseberries | Fungal diseases |

| Black Currants | Fungal diseases |

| Celery | Fungal diseases |

| Cereals | Fungal diseases |

| Cotton | Fungal leaf spots (Alternaria, Helminthosporium), Alternaria blight, Anthracnose, Rust |

| Onions | Fungal diseases |

| Melons | Fungal diseases, Downy mildew |

| Bell Peppers | Fungal diseases |

| Chinese Cabbage | Downy mildew |

| Cucumber | Downy mildew |

| Mango | Anthracnose |

| Flowers | Downy mildew, Early and late blight, Downy mildew epidemic disease |

| Strawberries | Fungal diseases |

Propineb's availability of zinc also provides a positive effect on crops, potentially enhancing plant health and improving immunity, which can lead to higher yields and improved quality, particularly in crops sensitive to zinc deficiency. agroorbit.combehnmeyer.com

Structure

3D Structure of Parent

Properties

CAS No. |

12071-83-9 |

|---|---|

Molecular Formula |

C5H8N2S4Zn |

Molecular Weight |

289.8 g/mol |

IUPAC Name |

zinc N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |

InChI |

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |

InChI Key |

KKMLIVYBGSAJPM-UHFFFAOYSA-L |

Canonical SMILES |

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |

Appearance |

Solid powder |

Other CAS No. |

12071-83-9 |

physical_description |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

9016-72-2 |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |

vapor_pressure |

0.0000016 [mmHg] |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Propineb

Fundamental Synthetic Pathways and Reaction Mechanisms

The synthesis of dithiocarbamates, including propineb (B166679), generally involves the reaction of a primary or secondary amine with carbon disulfide under alkaline conditions nih.gov. In the case of propineb, the key reaction is between propylene-1,2-diamine and carbon disulfide, followed by complexation with a zinc salt.

A fundamental synthetic pathway involves the reaction of propylene-1,2-diamine with carbon disulfide in an aqueous alkaline solution, typically in the presence of ammonia (B1221849). This reaction forms the dithiocarbamate (B8719985) salt, propylenebis(dithiocarbamic) acid nih.govnih.gov. Subsequently, a zinc salt solution is added to this dithiocarbamate solution, leading to the formation of the polymeric zinc complex, propineb nih.govwikidata.org.

The reaction can be summarized in two main steps:

Formation of Propylenebis(dithiocarbamic) Acid Salt: Propylene-1,2-diamine reacts with carbon disulfide in an alkaline medium. This nucleophilic addition of the amine groups to the carbon disulfide molecule forms the dithiocarbamate anion.

(Note: The base is needed to neutralize the acidic protons formed during the reaction and keep the dithiocarbamate in its anionic form.)

Complexation with Zinc: The propylenebis(dithiocarbamate) anion reacts with a zinc salt (e.g., zinc chloride) to form the polymeric propineb.

Propineb is described as a polymeric complex of zinc with the propylene (B89431) 1,2-bis(dithiocarbamate) anionic ligand nih.gov.

Research suggests that the decomposition of dithiocarbamates like propineb in alkaline media can involve intermediate anionic radicals researchgate.net.

Key Raw Materials and Intermediate Compounds in Propineb Synthesis

The primary raw materials for propineb synthesis are propylene-1,2-diamine, carbon disulfide, and a suitable zinc salt, such as zinc chloride google.com.

Propylene-1,2-diamine: This is a diamine compound that provides the nitrogen-containing backbone for the dithiocarbamate structure nih.gov.

Carbon Disulfide (CS₂): This inorganic compound is a crucial building block in the synthesis of organosulfur compounds, including dithiocarbamates wikipedia.orgfishersci.dk. It reacts with the amine groups of propylene-1,2-diamine to form the dithiocarbamate functional groups nih.gov.

Zinc Salt: Typically, zinc chloride (ZnCl₂) is used as the source of zinc ions for the complexation step fishersci.fiwikipedia.orgfishersci.caamericanelements.comsuchemindustries.co.in. The zinc ions coordinate with the dithiocarbamate anions to form the polymeric structure of propineb nih.govwikidata.org.

An important intermediate compound is propylenebis(dithiocarbamic) acid, which exists transiently as its salt in the alkaline reaction mixture before the addition of the zinc salt nih.gov.

While some sources mention 2-amino-4-methylthiazole (B167648) and isobutyl isothiocyanate as key compounds in the synthesis of propineb, this appears to describe a different synthetic route potentially involving the formation of thiazole (B1198619) derivatives as intermediates, which then undergo cyclization and oxidation justdial.com. However, the more commonly described and fundamental pathway involves propylene-1,2-diamine and carbon disulfide.

Industrial Production Processes and Process Optimization

Industrial production of propineb typically follows the fundamental synthetic pathway involving propylene-1,2-diamine, carbon disulfide, and a zinc salt. The process involves reacting propylene-1,2-diamine with carbon disulfide in an aqueous solution under alkaline conditions, followed by the addition of a zinc salt solution to precipitate the propineb product google.com.

A described technical preparation method involves adding water and propylene-1,2-diamine to a reaction vessel, then simultaneously adding carbon disulfide and ammonia water dropwise to obtain a propineb solution. The pH of this solution is then adjusted, typically to 7-7.5, by adding hydrochloric acid. Finally, a zinc salt solution is added dropwise, resulting in a propineb slurry. This slurry undergoes solid-liquid separation to obtain a wet product, which is then dried to yield technical-grade propineb google.com.

Process optimization in industrial production focuses on several factors:

Yield Enhancement: Maximizing the conversion of raw materials to the desired propineb product.

Purity Control: Ensuring the final product meets the required purity standards for agricultural use, as impurities can affect performance justdial.com.

Reaction Conditions: Controlling temperature, pressure, reaction time, and the rate of addition of reactants to optimize the reaction efficiency and product quality.

Solid-Liquid Separation: Efficient separation of the solid propineb product from the reaction mixture.

Drying: Optimizing drying parameters to achieve the desired moisture content in the final product.

Environmental Considerations: Implementing practices to minimize waste generation and environmental impact justdial.com.

Industrial R&D efforts are often directed at optimizing existing processes for scale-up and commercial manufacturing feasibility researchgate.net.

Methodological Advancements in Propineb Synthesis for Enhanced Yield and Environmental Profile

While specific detailed advancements in propineb synthesis for enhanced yield and environmental profile are not extensively detailed in the provided sources, general trends in fungicide manufacturing and chemical synthesis offer insights into potential areas of development.

Environmentally friendly practices are increasingly being adopted in chemical manufacturing, including the production of agrochemicals justdial.comtandfonline.com. This includes efforts to reduce waste, utilize more sustainable materials, and minimize the ecological footprint of production processes justdial.com.

Research into dithiocarbamate synthesis methods, such as using ultrasound irradiation, has shown potential for achieving higher yields in the synthesis of related dithiocarbamate compounds acs.org. While this specific method is not directly linked to industrial propineb synthesis in the provided text, it illustrates the exploration of alternative methodologies that could potentially be applied or adapted to improve propineb production in terms of yield or energy efficiency.

Optimizing reaction conditions and process parameters, as mentioned in industrial production, can also be considered a form of methodological advancement aimed at enhancing yield and efficiency . The development of more efficient catalysts or alternative reaction media could also contribute to a greener and more efficient synthesis.

The focus on developing fungicides that target specific pathogens and have reduced non-target effects marketresearchintellect.com might indirectly influence synthesis by requiring higher purity standards or specific polymorphic forms of the active ingredient.

Fungicidal Mode of Action of Propineb

Multi-site Biochemical Interference in Fungal Metabolism

Propineb (B166679) exerts its fungicidal activity by simultaneously disrupting multiple metabolic pathways within the fungal cell. This contrasts with the highly specific modes of action of many newer fungicides, which typically target a single enzyme or protein. The multi-site activity of propineb reduces the likelihood of fungi developing resistance through single genetic mutations. Propineb interferes at different locations in the metabolism of fungi, including the respiration chain, carbohydrate and protein metabolism, and cell membranes. parijatagrochemicals.comzylicaagro.combehnmeyer.comgrowpak.storepiindustries.combighaat.comkatyayanikrishidirect.comindiamart.comagrisevak.combadikheti.comindoingroup.comkalgudi.com

Disruption of Fungal Respiration Chain Pathways

A primary target of propineb within the fungal cell is the disruption of the respiration chain. By interfering with multiple points in this essential energy-producing pathway, propineb inhibits the fungus's ability to generate ATP, which is vital for growth and development. This interference with respiration is a significant component of its fungicidal effect. parijatagrochemicals.comzylicaagro.combehnmeyer.comgrowpak.storepiindustries.combighaat.comkatyayanikrishidirect.comindiamart.comagrisevak.combadikheti.comindoingroup.comkalgudi.com

Impact on Carbohydrate and Protein Metabolic Processes in Fungi

In addition to affecting respiration, propineb also impacts the metabolism of carbohydrates and proteins in fungi. This broad interference with fundamental metabolic processes further compromises the fungal cell's ability to synthesize essential molecules, grow, and reproduce. parijatagrochemicals.comzylicaagro.combehnmeyer.comgrowpak.storepiindustries.combighaat.comkatyayanikrishidirect.comindiamart.comagrisevak.combadikheti.comindoingroup.comkalgudi.com

Effects on Fungal Cell Membrane Integrity and Function

Propineb interferes with fungal cell membranes, affecting their integrity and function. parijatagrochemicals.comzylicaagro.combehnmeyer.comgrowpak.storepiindustries.combighaat.comkatyayanikrishidirect.comindiamart.comagrisevak.combadikheti.comindoingroup.comkalgudi.com While the exact mechanisms can vary among multi-site fungicides, disrupting the cell membrane compromises the cell's ability to regulate the passage of substances and maintain cellular homeostasis, ultimately leading to cell death. The fungal cell membrane, containing ergosterol (B1671047) as its predominant sterol, is a common target for antifungal agents lumenlearning.comresearchgate.net, and interfering with membrane function is a critical aspect of propineb's activity.

Inhibition of Fungal Spore Production and Germ Tube Formation

Propineb is known to inhibit or prevent the production of fungal spores and the formation of germ tubes. parijatagrochemicals.comzylicaagro.compiindustries.comindiamart.com Spore production is essential for the reproduction and dispersal of fungi, while germ tube formation is the initial stage of spore germination and host infection. By inhibiting these processes, propineb effectively prevents the establishment and spread of fungal diseases.

Mechanistic Basis of Contact and Protective Action

Propineb functions primarily as a contact and protective fungicide. zylicaagro.combehnmeyer.comgrowpak.storepiindustries.combighaat.comkatyayanikrishidirect.comindiamart.comagrisevak.combadikheti.comindoingroup.comkalgudi.combayer.co.ilherts.ac.ukagroorbit.combayer.ineabcl.co.kemade-in-china.comrayfull.comokstate.edu When applied to the plant surface, it forms a protective barrier that prevents fungal spores from germinating and penetrating the plant tissue. Its multi-site mode of action, which disrupts various metabolic processes upon contact, is the mechanistic basis for this protective activity. behnmeyer.comgrowpak.storebighaat.comagrisevak.combadikheti.comagroorbit.combayer.inokstate.edu The fungicide remains mainly on the plant surface piindustries.com, providing long residual activity herts.ac.ukmade-in-china.com.

Fungal Resistance Mechanisms and Management Strategies in the Context of Propineb

Propineb's Role in Preventing Fungal Resistance Development

Propineb (B166679) plays a significant role in preventing the development of fungal resistance primarily due to its multi-site mode of action kisansewakendra.inkisancenter.inbehnmeyer.comagroorbit.com. Unlike single-site fungicides that target a specific biochemical pathway or enzyme in the fungus, propineb interferes with multiple metabolic processes simultaneously kisansewakendra.inbehnmeyer.comkatyayanikrishidirect.combayer.in. This makes it significantly more difficult for fungi to develop resistance through simple genetic mutations kisansewakendra.inbehnmeyer.comokstate.edu. The multi-site activity disrupts various functions within the fungal cell, including respiration, carbohydrate and protein metabolism, and cell membrane integrity behnmeyer.comkatyayanikrishidirect.compiindustries.com. This broad attack on fungal metabolism reduces the likelihood of a fungal population developing effective resistance mechanisms compared to fungicides with a single target site kisansewakendra.inkisancenter.inbehnmeyer.comokstate.edu. Propineb is considered indispensable in anti-resistance strategies due to this special mode of action katyayaniorganics.compiindustries.com.

Multi-site Activity as a Primary Strategy for Resistance Management

The multi-site activity of propineb is a primary strategy for managing fungicide resistance kisancenter.inpiindustries.comwikidata.orgmade-in-china.com. Fungicides with multi-site activity, like propineb, are less prone to the development of resistance in target pathogens frac-argentina.org. They form a chemical barrier on the plant surface, preventing spore germination and disease establishment kisansewakendra.in. This protective action, combined with the disruption of multiple fungal processes, makes them valuable tools in resistance management programs kisansewakendra.inkisancenter.inokstate.edu.

Multi-site fungicides are often used in mixtures or alternations with single-site fungicides to reduce the selection pressure on the single-site partners frac-argentina.orgnih.gov. By including a multi-site fungicide like propineb in a spray program, the risk of resistant strains emerging and dominating the fungal population is significantly lowered kisansewakendra.inkisancenter.inbehnmeyer.comokstate.edu. This approach helps to prolong the effectiveness of single-site fungicides, which are often at higher risk of resistance development frac-argentina.orgnih.gov.

Integration of Propineb in Sustainable Disease Management Programs

Propineb is an excellent choice for integrated disease management (IDM) programs kisansewakendra.in. IDM is a knowledge-intensive approach that combines compatible cultural, biological, chemical, and physical tools to manage pests and diseases while minimizing economic, health, and environmental risks niphm.gov.in. Propineb's multi-site action and low toxicity to non-target organisms make it suitable for inclusion in such programs kisansewakendra.inbayer.in.

Research findings support the effectiveness of propineb in disease management. For example, studies on the control of downy mildew in onion have shown that propineb sprays resulted in high yield values and low disease severity indices researchgate.net.

Here is a sample data table based on the search results, illustrating the effectiveness of propineb against specific diseases:

| Crop | Target Diseases |

| Grapes | Downy mildew, Black rots, Grey mould |

| Apples | Scab, Brown rot |

| Potatoes | Early and Late Blight, Downy mildew |

| Tomatoes | Early and Late Blight, Buck Eye Rot |

| Rice | Brown Leaf Spot, Narrow Leaf Spot |

| Chilli | Dieback |

| Pomegranate | Leaf and Fruit Spots |

Propineb's role in sustainable programs is further enhanced by its contribution of zinc, which can improve plant health and vigor kisansewakendra.inagroorbit.comkatyayanikrishidirect.combayer.inkatyayaniorganics.comhighyieldsagro.com. This "greening effect" can lead to improved crop quality and increased yields agroorbit.comkatyayanikrishidirect.combayer.inkatyayaniorganics.com.

Integrated pest and disease management strategies that incorporate propineb as one component are vital to ensuring its effectiveness and minimizing the impact of resistance coromandel.biz. By following recommended application guidelines, such as applying preventatively and ensuring uniform coverage, the efficacy of propineb within a sustainable management program can be maximized kisansewakendra.inkatyayanikrishidirect.compiindustries.comhighyieldsagro.com.

Environmental Fate and Degradation Pathways of Propineb

Degradation Dynamics in Soil Matrices

Propineb (B166679) degrades relatively rapidly in soil under aerobic conditions. fao.orginchem.orgwillowood.com Studies have shown half-lives ranging from less than 0.7 hours to 20 days, depending on the specific conditions. inchem.orgeuropa.eu The degradation pattern in soil typically follows first-order kinetics. researchjournal.co.in

Hydrolytic Degradation Mechanisms and Resultant Products

Hydrolysis plays a significant role in the degradation of propineb, particularly in aqueous solutions. The rate of hydrolysis increases with increasing pH. fao.org At 22°C, the estimated half-life of propineb in sterile aqueous buffers is approximately 1 day at pH 4 and pH 7, and 2-5 days at pH 9. fao.org

The primary hydrolysis products of propineb are propylenethiourea (PTU) and carbon disulfide (CS₂). fao.org PTU is a major degradation product in soil and aqueous environments. fao.orginchem.org

Photolytic Degradation Processes under Environmental Conditions

Propineb is degraded by sunlight, indicating that direct photodegradation contributes to its breakdown under environmental conditions. fao.org Laboratory experiments have shown rapid degradation with a half-life of less than 1 hour, suggesting a significant role for direct photodegradation. fao.org

The major photolysis product detected is propylenethiourea (PTU). fao.org PTU itself can undergo further degradation through secondary photodegradation, influenced by factors such as the presence of humic acid. fao.org

Influence of Abiotic Environmental Factors on Degradation Kinetics (e.g., Temperature, Volatilization)

Several abiotic factors influence the degradation kinetics of propineb in soil. Moisture content affects the degradation rate, with faster degradation observed under field capacity moisture regimes compared to half-field capacity. researchjournal.co.in

Temperature is another crucial factor influencing degradation rates. Higher temperatures generally lead to faster degradation. researchgate.net

Volatilization of propineb from soil is not considered a significant dissipation route due to its polymeric structure and very low vapor pressure. fao.orgeuropa.euherts.ac.uk The transition of propineb into a gaseous state only occurs under decomposition. fao.org It is probable that any measured vapor pressure is attributable to the decomposition product PTU. fao.org

The presence of substances like copper in soil can also influence degradation. Applied dithiocarbamate (B8719985) fungicides can form complexes with copper, potentially slowing down transformation by inhibiting acid hydrolysis. researchjournal.co.incabidigitallibrary.org

Degradation and Dissipation in Plant Systems

Following foliar application, propineb is a major component of the residue on plants. fao.org The metabolism and dissipation of propineb have been studied in various crops, including apples, grapes, tomatoes, and potatoes. fao.orginchem.orgresearchgate.net

Incorporation into Natural Plant Metabolic Products

As the time interval between application and harvest increases, a significant portion of the applied radioactivity can be incorporated into natural plant products. fao.org This suggests that propineb and its metabolites are further processed within the plant's metabolic pathways.

Dissipation Kinetics across Various Crop Varieties

The dissipation of propineb in plant systems follows first-order kinetics. researchjournal.co.intci-thaijo.orgresearchgate.netnih.gov The rate of dissipation can vary depending on the crop variety, application rate, and environmental conditions. researchjournal.co.intci-thaijo.orgresearchgate.net

Studies on potatoes have shown that propineb residues dissipate relatively quickly, with half-lives ranging from approximately 2.11 to 3.48 days under field conditions. researchjournal.co.incabidigitallibrary.orgtci-thaijo.org For tomatoes, half-life values have been reported between 3.36 and 11.41 days depending on the location and application dose. researchgate.netresearchgate.net In rice plants, more than 80% of the initial propineb residue dissipated within 7 days. researchgate.net

The dissipation rate can be influenced by factors such as the initial application concentration, with higher doses sometimes resulting in slightly longer persistence. researchjournal.co.incabidigitallibrary.org Environmental factors like photo-decomposition, volatilization, and temperature also contribute to the dissipation of propineb from plant surfaces, particularly on crops with broader leaf surfaces. researchjournal.co.incabidigitallibrary.org

While propineb remains mainly on the fruit surface, some metabolites can penetrate into the pulp. inchem.org The degradation of propineb in plants proceeds mainly via the formation of PTU, which is then further metabolized to other compounds like propylene (B89431) urea (B33335) (PU) and 4-methylimidazoline. fao.orginchem.orgsemanticscholar.org

Here are some data tables based on the search results:

Table 1: Hydrolysis Half-lives of Propineb in Sterile Aqueous Buffers at 22°C

| pH | Half-life (approx.) |

| 4 | 1 day |

| 7 | 1 day |

| 9 | 2 - 5 days |

Table 2: Aerobic Soil Degradation of [¹⁴C]Propineb and ¹⁴C-PTU (Vogeler 1976)

| Compound | Soil | Days of Incubation | % Applied Radioactivity (Mainly PU) |

| Propineb | Soil I | 3 | 50 |

| Propineb | Soil II | 23 | 40 |

| PTU | Soil I | 21 | 54 |

| PTU | Soil II | 21 | 48 |

Note: Data extracted from a table showing distribution across different extracts and CO₂ formation. The values presented here represent the percentage recovered as the major product, PU, from the water extract. fao.org

Table 3: Dissipation Half-lives of Propineb in Potato

| Application Rate (kg a.i. ha⁻¹) | Half-life (days) | Source |

| 1.4 | 2.3 | researchjournal.co.incabidigitallibrary.org |

| 2.8 | 2.5 | researchjournal.co.incabidigitallibrary.org |

| 2.5 | 2.59 - 2.86 | tci-thaijo.org |

| 5.0 | 3.09 - 3.48 | tci-thaijo.org |

| Not specified | 2.11 - 2.64 | cabidigitallibrary.org |

Table 4: Dissipation Half-lives of Propineb in Tomato

| Location | Dose | Half-life (days) | Source |

| Various | Single | 3.36 - 7.90 | researchgate.net |

| Various | Double | 4.96 - 11.41 | researchgate.net |

| Various | Not specified | 3.36 - 11.41 | researchgate.net |

Table 5: Main Metabolites Identified in Plant Metabolism Studies (% of TRR)

| Metabolite | Apple | Grape | Tomato | Potato Vines | Potato Tubers | Source |

| Propineb | 15-31 | 11-41 | 11 | - | Not detected | fao.orgresearchgate.netsemanticscholar.org |

| PTU (M01) | 15 | 5.3 | 30 | 3.5 | - | fao.org |

| PU (M02) | 5 | - | 6.7 | 9.7 | 21 | fao.orgsemanticscholar.org |

| 4-methylimidazoline | 10 | - | 5 | 9.4 | - | fao.org |

| 5-methylhydantoin conjugate | - | - | - | - | 11 | fao.org |

Note: TRR = Total Radioactive Residue. Values are approximate and can vary between studies.

Influence of Application Modalities and Environmental Conditions on Plant Dissipation Rates

The dissipation of propineb on plants is influenced by various factors, including application modalities and environmental conditions. Studies on potato crops have shown that propineb residue degrades faster under field conditions, with dissipation being more rapid at lower application rates compared to higher rates. researchjournal.co.incabidigitallibrary.org This difference in dissipation rate with application dose might be attributed to the formation of a thicker spray layer on leaves at higher doses, potentially reducing exposure to environmental factors like photo-decomposition, volatilization, and temperature. researchjournal.co.incabidigitallibrary.org

In a study on potato, propineb residues degraded by 67.6% and 88.2% on the 3rd and 7th day after application, respectively. researchjournal.co.incabidigitallibrary.org The half-life values recorded in this study were 2.3 and 2.5 days for application rates of 1400 and 2800 g a.i. ha⁻¹, respectively. researchjournal.co.incabidigitallibrary.org Another study on potato reported half-life values ranging from 0.72 to 0.92 days, with residues dissipating after 7 days and not detected at harvest. cabidigitallibrary.orgresearchgate.net On onion leaves, the initial deposit of propineb dissipated by 95% within 10 days, with a half-life of approximately 2.3 days. researchgate.net

Propineb residues on apples ranged from 0.7-6.0 mg/kg on the day of treatment and decreased to about 0.36-1.5 mg/kg after 14 days. inchem.org On peaches, propineb levels decreased from about 5.4 mg/kg initially to 2.5 mg/kg after 14 days and to about 1 mg/kg after 28 days. inchem.org Plum residues decreased from 0.9-1.5 mg/kg on the day of treatment to 0.1-0.25 mg/kg after 28 days. inchem.org These findings highlight that dissipation rates vary depending on the crop and the time elapsed since application.

Environmental factors such as rainfall, wind, humidity, temperature, and light intensity also influence the persistence and disappearance of active substances like propineb. europa.eu Photodegradation, particularly under sunlight, plays a role in the degradation of propineb under environmental conditions, with propylenethiourea identified as a major photolysis product. fao.org

Identification and Environmental Fate of Key Degradation Products

Propineb undergoes degradation in the environment, forming several key degradation products. The primary degradation pathway in plants and animals is essentially the same, proceeding mainly via propylenethiourea (PTU). fao.orgchemrobotics.comfao.org Other significant degradation products include propylenediamine (PDA) and carbon disulfide (CS₂). researchgate.netfao.orgwillowood.comresearchjournal.co.inherts.ac.ukenvironmentclearance.nic.inresearchgate.net

Propylenethiourea (PTU) Formation and Environmental Persistence

Propylenethiourea (PTU) is a major and toxicologically important degradation product of propineb. who.intinchem.orgfao.orgfao.orgresearchgate.net It is formed through hydrolysis and photolysis of propineb. fao.orgresearchgate.net PTU is relatively stable under abiotic conditions in pure water. fao.org However, it is quickly degraded by secondary photodegradation, influenced by substances like humic acid. fao.org

In plant metabolism studies, PTU was a significant metabolite, accounting for varying percentages of the total radioactive residue (TRR) depending on the crop: 15% TRR in apple, 5.3% TRR in grape, 30% TRR in tomato, and 3.5% TRR in potato vine. fao.orgchemrobotics.com PTU is further metabolized to other compounds, including propylene urea. inchem.orgfao.orgchemrobotics.com

PTU is water-soluble and mobile in the environment. who.intiiab.me Its persistence varies depending on the matrix. In banana and soil, PTU was found with a half-life of 31.5–69.3 days. researchgate.net

Propylenediamine (PDA) Formation and Characterization

Propylenediamine (PDA), also known as 1,2-diaminopropane, is another degradation product of propineb. researchgate.netfao.orgwillowood.comresearchjournal.co.inherts.ac.ukenvironmentclearance.nic.ineurl-pesticides.eu It is obtained by heating propineb with dilute hydrochloric acid and stannous(II) chloride solution, a method used for the analysis of propineb residues. fao.orgeurl-pesticides.eu PDA is also formed during the synthesis of propineb, where carbon disulfide and propylenediamine are reacted to produce Propylene Bisdithiocarbamic Acid, which is then neutralized to form the ammonium (B1175870) salt, followed by reaction with zinc sulfate (B86663) to form the zinc salt (propineb). environmentclearance.nic.in

PDA is a water-miscible compound. eurl-pesticides.eu Levels of PDA in banana and soil were reported to be less than 0.01 mg/kg. researchgate.net In animals, propylenediamine can be identified in the form of N-formylpropylendiamine. fao.org

Carbon Disulfide (CS₂) as a Common Moiety and Degradation Product

Carbon disulfide (CS₂) is a common moiety of dithiocarbamate fungicides, including propineb, and is released as a degradation product. fao.orgwillowood.comresearchjournal.co.inresearchgate.netresearchgate.netnih.gov It is evolved under acidic conditions, a principle utilized in analytical methods for determining propineb residues. fao.orgfao.orgresearchgate.neteurl-pesticides.eu Heating propineb with dilute hydrochloric acid and stannous(II) chloride solution yields CS₂ and PDA. fao.orgeurl-pesticides.eu

CS₂ is also a hydrolysis product of propineb. fao.org

Other Identified Metabolites (e.g., Propineb-DIDT, Propylene Urea, N-Formylpropylene Diamine, 4-Methyl-imidazoline)

In addition to PTU, PDA, and CS₂, several other metabolites of propineb have been identified. These include Propylene Urea (PU), N-Formylpropylene Diamine, 4-Methyl-imidazoline, and Propineb-DIDT (5,6-dihydro-3H-imidazo(2,1-C)-1,2,4-dithiyole-3-thione). inchem.orgresearchgate.netinchem.orgeuropa.eufao.orgchemrobotics.combayer.com

Propylene urea (PU) is a major soil degradation product of propineb, sometimes exceeding 50% of the applied amount. inchem.orgfao.orgchemrobotics.combayer.comresearchgate.net In plants, PU is formed from the further metabolism of PTU. fao.orgchemrobotics.com Reported maximum occurrences of PU in soil metabolism studies reached 42% of the applied radioactivity. bayer.comresearchgate.net

4-Methyl-imidazoline is another metabolite found in plants and animals. inchem.orginchem.orgfao.orgchemrobotics.comresearchgate.netfao.org It can be formed from PTU and is presumed to be formed from an unstable unidentified metabolite in plants. inchem.orgfao.org In animals, 4-methylimidazoline can be present in the form of 2-methoxy-4-methylimidazoline or undergo further metabolism to N-formyl-PDA. fao.orgchemrobotics.comfao.orgfao.org

N-Formylpropylene Diamine is identified as a metabolite in tomatoes and in animals as a form of propylenediamine. inchem.orgfao.orgchemrobotics.comfao.org

Propineb-DIDT (also known as methyl-dihydro-imidazo-dithiazole-thione) is considered a major soil degradation product in some assessments, with a reported maximum occurrence of 25.8%. herts.ac.ukbayer.comresearchgate.net Data alerts indicate that Propineb-DIDT is non-persistent but has a potential for particle-bound transport. herts.ac.uk

Other metabolites of PTU identified include 2-methylthio-4-methylimidazoline and 2-sulfonyl-4-methylimidazoline. fao.orgfao.org

Bio-remediation Potential and Natural Attenuation Processes in Environmental Matrices

While specific detailed research findings on the bioremediation potential of propineb are limited in the provided text, the general principles of bioremediation and natural attenuation are discussed in the context of environmental contaminants. Natural attenuation refers to naturally occurring processes that reduce contaminant concentrations in soil and groundwater without human intervention. clu-in.orgfrtr.govfrtr.gov Microbial degradation is often the predominant destructive process in natural attenuation, breaking down contaminants into less harmful compounds like water and carbon dioxide. clu-in.orgfrtr.gov

Enhanced natural attenuation (ENA) involves adding compounds to the environment to create conditions favorable for the degradation of contaminants. clu-in.org Bioremediation technologies utilize microorganisms or plants to detoxify the environment. frontiersin.org

Propineb degrades rapidly in soil and is not mobile. willowood.comresearchjournal.co.in The rapid aerobic soil metabolism of propineb, with inferred degradation half-lives of less than 1 day, suggests that natural attenuation processes, particularly microbial degradation, play a significant role in its disappearance from soil. fao.org The formation of metabolites like propylene urea and CO₂ from propineb and PTU in soil metabolism studies further supports microbial degradation as a key process. inchem.org

Although not specifically detailed for propineb, the concept of monitored natural attenuation (MNA) is a recognized passive remedial approach where naturally occurring processes, including biodegradation and abiotic degradation, are monitored to ensure they achieve remedial goals. frtr.govfrtr.gov

Metabolic Studies of Propineb in Biological Systems Excluding Human and Toxicity

Metabolism in Livestock and Non-Target Animal Models

Metabolic studies in animals, excluding humans, indicate that orally administered propineb (B166679) is readily excreted. inchem.org The primary route of elimination is via urine and faeces. inchem.orgscbt.com

A key metabolic pathway for propineb involves its degradation to propylene (B89431) thiourea (B124793) (PTU). inchem.orgfao.org This metabolite is considered representative of propineb in certain contexts, such as vapor pressure measurements. fao.org

Studies in lactating goats orally dosed with 14C-labelled propineb revealed the presence of several metabolites in animal commodities. The major metabolites identified in milk included 2-methylthio-4-methylimidazoline (M08), an S-methylated derivative of PTU, accounting for a significant portion of the total radioactive residue (TRR), and a tentatively identified glyco-conjugate of PTU. fao.org While M08 constituted 49% of the TRR in milk, PTU itself was not detected in milk at quantifiable levels. fao.org

In addition to milk, metabolites were also found in other tissues. In the goat study, 2-methylthio-4-methylimidazoline was a major metabolite in kidney (25% of TRR) and muscle (17% of TRR). fao.org A PTU-SO3 conjugate was prevalent in liver (23% of TRR) and kidney (18% of TRR), while PTU was detected in muscle and fat (23% of TRR). fao.org

The biotransformation and degradation pathways observed in the goat are reported to be similar to those established in rats. fao.org The metabolism of propineb primarily proceeds via PTU and also propylenediamine (PDA). fao.org PTU can undergo further reactions, leading to the formation of propyleneurea (PU), which may then be transformed by methylation to 2-methoxy-4-methylimidazoline. fao.org Other identified metabolites of PTU include 2-methylthio-4-methylimidazoline and 2-sulfonyl-4-methylimidazoline, the latter potentially metabolizing further to 4-methylimidazoline and N-formyl-PDA. fao.org

In rats, orally administered propineb is rapidly absorbed and excreted. europa.eu While most elimination occurs within 4 days, a proportion may have a relatively long elimination half-life. europa.eu

Propineb and its metabolites have been analyzed in animal matrices. researchgate.net The agreed residue definition for monitoring in livestock matrices is proposed as PTU, both free and conjugated. researchgate.net

Identification and Characterization of Metabolites in Animal Commodities (e.g., PTU)

Propylenethiourea (PTU) is a well-characterized metabolite of propineb, found in both plants and animals, and is also a degradation product. inchem.org PTU is of particular interest as it forms part of the terminal residue in treated produce and its levels can increase during food processing as propineb levels decrease. inchem.org

In the lactating goat study, key metabolites identified in milk, kidney, muscle, liver, and fat included PTU, 2-methylthio-4-methylimidazoline, a PTU-SO3 conjugate, PU, 4-methylimidazoline, N-formyl-PDA, and 2-amino-3-ureidopropane. fao.org

| Metabolite | Goat Urine (% of TRR) | Goat Faeces (% of TRR) | Goat Milk (% of TRR) | Goat Kidney (% of TRR) | Goat Muscle (% of TRR) | Goat Liver (% of TRR) | Goat Fat (% of TRR) |

| PTU (M01) | 6.4 | 3.0 | Not detectable | Not specified | 23 | Not specified | 23 |

| PU (M02) | 3.1 | 15 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Formyl-PDA (M07) | 2.8 | 2.9 | Not specified | Not specified | Not specified | Not specified | Not specified |

| 4-Methylimidazoline (M03) | 5.5 | 20 | Not specified | Not specified | Not specified | Not specified | Not specified |

| PDA (M04) | 6.3 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| 2-Methylthio-4-methylimidazoline (M08) | 28 | Not specified | 49 | 25 | 17 | Not specified | Not specified |

| 2-Amino-3-ureidopropane (M13) | 12 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| N-sulfonyl-2-methylthio-4-methylimidazoline (M14) | 22 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| 2-Methyl-sulfinyl-4-methyl-imidazole (M15) | 1.4 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| PTU-SO3 conjugate | Not specified | Not specified | Not specified | 18 | Not specified | 23 | Not specified |

Note: Data compiled from various parts of Source fao.org. Not all metabolites were quantified in all matrices.

The presence of PTU and other metabolites in animal commodities like milk, eggs, and meat necessitates their consideration in residue analysis and risk assessment. researchgate.nettandfonline.com The established limit of quantification (LOQ) for monitoring dithiocarbamates in eggs, milk, and meat should be sufficiently low. tandfonline.com

In Vitro Metabolic Pathways and Molecular Interactions

In vitro studies provide insights into the metabolic fate of propineb and the mechanisms by which it interacts with biological molecules. Dithiocarbamates, including propineb, are known for their multi-site interactions, which can influence the biological activities of various proteins and enzymes. dergipark.org.tr

Under aqueous conditions, the detection of dithiocarbamates via their thiol groups is facilitated by the dissociation of the metal-complexed dithiocarbamates to produce carbamate (B1207046) anions. mdpi.com Propineb, being a zinc propylenebis(dithiocarbamate), involves the interaction of its thiol groups with zinc. semanticscholar.org

Mechanisms of Interference with Protein Synthesis and Metabolism

Previous studies have indicated that dithiocarbamates, through their metabolites such as isothiocyanates, can disrupt protein synthesis and metabolism. tubitak.gov.tr This interference is believed to occur through the inactivation of sulfhydryl (-SH) groups present in amino acids, proteins, and enzymes. tubitak.gov.trresearchgate.net The inactivation of these -SH groups can lead to a reduction in the activity of affected proteins and enzymes.

While the precise molecular mechanism of propineb's genotoxicity is not fully elucidated, it is hypothesized that, like other dithiocarbamates, it interferes with protein synthesis and metabolism via its isocyanic metabolites, which interact with sulfhydryl groups. researchgate.net

Reactivity of Dithiocarbamate (B8719985) Anions with Sulfhydryl Groups and Metal Chelation Processes

The multi-faceted effects of dithiocarbamates, including propineb, are largely attributed to their ability to bind metals and their high reactivity with thiol (sulfhydryl) groups. semanticscholar.orgresearchgate.netnih.govencyclopedia.pub The presence of two sulfur atoms with lone pairs of electrons allows dithiocarbamates to form chelates with metal ions. nih.govencyclopedia.pub They can act as either bidentate or monodentate ligands in forming complexes with metals. nih.govencyclopedia.pub

This strong metal binding capacity, particularly with transition metals like Cu(II), Fe(II), Fe(III), Co(II), Mn(II), Ni(II), and Pb(II), contributes to their action as enzyme inhibitors. semanticscholar.org They can inhibit catalytic and regulatory thiol groups of cytoplasmic constituents. semanticscholar.org This inhibition can occur through organic electrophiles (such as isocyanates, carbon disulfide, and isothiocyanates) generated during the metabolism of the parent compounds or through the coordinated metal ions (Zn(II) and Mn(II)). semanticscholar.org The action of dithiocarbamates on biological systems is often enhanced when they are in the form of heavy metal salts. semanticscholar.org

Under aqueous conditions, the dissociation of metal-complexed dithiocarbamates yields carbamate anions, which are electrochemically active and can be oxidized. mdpi.com This reactivity with thiol groups and metal chelation are fundamental to the biological interactions of dithiocarbamates. semanticscholar.orgresearchgate.netnih.govencyclopedia.pub

Influence on Biological Activities of Key Proteins and Enzymes

The ability of dithiocarbamates to interact with sulfhydryl groups and chelate metals allows them to influence the biological activities of various proteins and enzymes. dergipark.org.trsemanticscholar.org By inhibiting catalytic and regulatory thiol groups, they can disrupt normal enzymatic function. semanticscholar.org

Advanced Analytical Methodologies for Propineb and Its Metabolites

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are widely used for the separation and quantification of Propineb (B166679) and its related substances, often coupled with sensitive detection methods.

HPLC with UV detection is a common method for the determination of Propineb, particularly in technical grade materials and formulations. The method typically involves reversed-phase HPLC using a C18 column and UV detection at a wavelength such as 280 nm. External standardization is often employed for quantification. Sample preparation for HPLC analysis of Propineb may involve dissolving the sample in a suitable solvent, sometimes with the addition of reagents like EDTA and sodium sulfite (B76179) to aid dissolution and stability. A collaborative study for the determination of Propineb in technical grade material and WP formulations by HPLC with UV detection at 280 nm using external standardization was organized, and results from participating laboratories were reported.

HPLC-UV has also been used for the analysis of dithiocarbamate (B8719985) fungicides, including Propineb, often after a derivatization step. One approach involves ion-pair methylation followed by reversed-phase HPLC with UV detection at 272 nm. This method has demonstrated sensitivity with limits of detection and quantification in the injected nanogram range for propylenebisdithiocarbamates (PBDTCs), which include Propineb. Recoveries above 90% have been reported in fortified samples like apple and leek.

GC with FPD is a technique primarily used for the determination of carbon disulfide (CS2), a common degradation product of dithiocarbamate fungicides like Propineb upon acid hydrolysis. This approach is often used for the collective determination of dithiocarbamate residues, expressed as CS2. The method involves the acidic hydrolysis of the sample in the presence of stannous chloride to release CS2, which is then quantified by GC-FPD. While this method is sensitive, its main limitation is that it does not differentiate between different dithiocarbamate compounds.

GC-FPD has been applied for the determination of Propineb (measured as CS2) in matrices such as banana and soil, with reported limits of quantification ranging from 0.005 to 0.01 mg/kg.

LC-MS/MS is a powerful and selective technique widely used for the analysis of Propineb and its metabolites, offering high sensitivity and specificity. This method is particularly valuable for analyzing complex matrices and for the simultaneous determination of the parent compound and its transformation products like PTU and PDA.

For Propineb analysis by LC-MS/MS, sample preparation may involve derivatization to stabilize the compound, followed by extraction procedures such as modified QuEChERS. Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) have been employed for LC-MS/MS analysis of Propineb and PTU, respectively, to achieve maximum sensitivity.

LC-MS/MS methods have been developed and validated for the determination of Propineb and PTU in various food matrices, including infant formula and baby food, with reported limits of quantification as low as 0.003 mg/kg for many matrix combinations. For the metabolite PDA, LC-MS/MS is also used, often following acid hydrolysis of Propineb to release PDA.

Research findings on the application of LC-MS/MS for Propineb and its metabolites in banana and soil have shown recovery rates ranging from 75.3 to 115.4% and limits of quantification between 0.005 and 0.01 mg/kg.

Propylenethiourea (PTU) and propylenediamine (PDA) are polar metabolites of Propineb. While reversed-phase chromatography is commonly used for many pesticides, polar compounds like PDA may exhibit insufficient retention on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique designed for the separation of polar compounds and generally provides better retention for such analytes.

However, some experiments involving the injection of acetonitrile (B52724) extracts onto certain HILIC columns (e.g., BEH-Amide- and PFP phase) showed rather poor chromatographic resolution and/or sensitivity for PDA analysis. Despite this, HILIC remains a potential approach for the analysis of polar metabolites like PTU and PDA, and optimization of stationary phases and mobile phases is crucial for effective separation.

Ion-pairing chromatography is a mode of chromatography that can be used to improve the retention and separation of charged or polar compounds on reversed-phase columns. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, allowing it to be retained by the non-polar stationary phase.

For the analysis of Propineb and its metabolites, particularly the polar metabolite PDA, ion-pairing chromatography has been employed to enhance chromatographic separation and sensitivity of detection. By using an ion-pairing agent such as heptafluorobutyric acid, retention of PDA on a C18 column can be achieved. This approach has been successfully integrated into LC-MS/MS methods for the analysis of PDA following the reductive cleavage of Propineb. Ion-pairing reversed-phase liquid chromatography with UV detection has also been used for the determination of dithiocarbamate fungicides, including Propineb.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites (e.g., PTU, PDA)

Spectrophotometric and Colorimetric Methods for Dithiocarbamate Residue Analysis

Spectrophotometric and colorimetric methods are traditional techniques used for the determination of dithiocarbamate residues, often relying on the characteristic reaction of these compounds. These methods typically involve the acid hydrolysis of dithiocarbamates to produce carbon disulfide (CS2), which is then quantified spectrophotometrically or colorimetrically.

One common principle involves the spectrophotometric measurement of the evolved CS2 after acid decomposition. The CS2 can be reacted with a chromogenic reagent to form a colored product that can be measured using a spectrophotometer. For example, a method based on the degradation of dithiocarbamates in acidic medium in the presence of tin(II) chloride to liberate CS2, which is then absorbed by a new chromogenic reagent (silver nitrate/diethanolamine) and quantified spectrophotometrically at 410 nm, has been reported.

While spectrophotometric methods are relatively simple and cost-effective, they share the limitation of the GC-FPD method in that they typically measure total dithiocarbamate residues expressed as CS2, rather than individual compounds like Propineb. This lack of specificity can be a drawback when needing to identify and quantify specific dithiocarbamates. However, these methods can still be useful for screening purposes or in situations where a collective measure of dithiocarbamate contamination is sufficient. Some spectrophotometric methods have been adapted for the analysis of dithiocarbamate-based fungicides in formulated products and residues.

Data Tables

Based on the search results, here is a summary of some research findings on the analytical performance of methods for Propineb and its metabolites:

| Analyte(s) | Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Source |

| Propineb (as CS2), PDA, PTU | Banana, Soil | GC-FPD, LC-MS/MS | 0.005 - 0.01 | 75.3 - 115.4 | 1.3 - 11.1 | |

| Propineb, PTU | Infant formula, baby food | LC-MS/MS | 0.003 (most matrices), 0.01 (some) | 86 - 120 | < 13 | |

| PBDTCs (including Propineb) | Fruits, Vegetables | HPLC-UV (ion-pair methylation) | 1.97 ng (LOD), 6.52 ng (LOQ) in injected amount | > 90 | Not specified | |

| EBDCs (as CS2) | Vegetables | Spectrophotometry | 0.02 µg/mL (practical LOD), 20.04 µg/mL (theoretical LOQ) | Not specified | Within accepted interval |

Note: LOQ = Limit of Quantification, LOD = Limit of Detection, RSD = Relative Standard Deviation, PBDTCs = Propylenebisdithiocarbamates, EBDCs = Ethylenebisdithiocarbamates.

Atomic Absorption Spectrometry for Metal Content Determination

Atomic Absorption Spectrometry (AAS) is a technique employed for the determination of metal content within compounds. Given that propineb is a polymeric complex containing zinc, AAS can be utilized to quantify the zinc present in the propineb structure. nih.govwikidata.orgmdpi.com This indirect determination method relies on the stoichiometric relationship between zinc and propineb. researchgate.net

In a method developed for the analysis of propineb in vegetable samples, coprecipitation with Al(OH)3 was used to separate and preconcentrate propineb. researchgate.net The zinc content in the coprecipitated complex was then determined by Flame Atomic Absorption Spectrometry (FAAS). researchgate.net The concentration of propineb was subsequently calculated based on the stoichiometric ratio of zinc to propineb. researchgate.net This method achieved a preconcentration factor of 15 and a limit of detection (LOD) of 15.2 μg L⁻¹. researchgate.net

AAS can also be used in conjunction with other techniques, such as HPLC, to distinguish between different metal-containing dithiocarbamates. oup.com For instance, FAAS has been used to determine zinc and manganese in the analysis of various dithiocarbamates, including propineb, after separation by HPLC. oup.com

Sample Preparation Techniques and Extraction Protocols

Effective sample preparation is critical for the accurate analysis of propineb and its metabolites in various matrices. The choice of technique depends on the nature of the sample and the target analyte (propineb or its metabolites).

Reductive Cleavage and Derivatization Approaches for Dithiocarbamate Analysis

Many analytical methods for dithiocarbamates, including propineb, are based on the principle of reductive cleavage. fao.orgeurl-pesticides.eu This process typically involves heating the sample with a strong acid, such as HCl, in the presence of a reducing agent like stannous chloride (SnCl2). fao.orgeurl-pesticides.eunih.gov This reaction liberates carbon disulfide (CS2) and the corresponding amine. fao.orgeurl-pesticides.eu In the case of propineb, the resulting amine is 1,2-diaminopropane, also known as propylene-1,2-diamine (PDA). eurl-pesticides.eu

The liberated CS2 can be quantified using various techniques, including photometry, gas chromatography (GC), or GC-MS. eurl-pesticides.eunih.govnih.gov GC methods often involve headspace sampling or headspace SPME enrichment, followed by analysis of the CS2. eurl-pesticides.eu While the CS2 evolution method is widely used and suitable for regulatory purposes, it measures the total dithiocarbamate content and does not distinguish between individual compounds. fao.orgnih.gov

To overcome the lack of specificity of the CS2 evolution method, approaches involving the determination of the amine moiety (PDA) have been developed. eurl-pesticides.eu The analysis of PDA often involves LC separation, typically using ion-pair chromatography, followed by detection using techniques like MS/MS. eurl-pesticides.eu Derivatization of PDA can also be employed to improve its analysis. eurl-pesticides.eu

Another derivatization approach for propineb analysis involves the formation of a stable derivative, such as propylenebisdithiocarbamate-dimethyl, by methylation with methyl iodide in an alkaline medium. nih.govnih.govgoogle.com This derivative can then be analyzed using techniques like HPLC or UHPLC-MS/MS. nih.govnih.gov This methylation method offers better specificity compared to the CS2 evolution method. google.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach in Complex Matrices

The QuEChERS approach is a popular sample preparation technique known for its speed, ease of use, cost-effectiveness, and applicability to various matrices, particularly fruits and vegetables. nih.govx-mol.netsepscience.com It involves extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). nih.govsepscience.com

Modified QuEChERS procedures have been developed for the analysis of propineb and its metabolites in complex matrices, including baby food and infant formula. nih.gov In one such method for propineb analysis, a streamlined derivatization step to form propylenebisdithiocarbamate-dimethyl was coupled with a modified QuEChERS extraction and d-SPE cleanup. nih.gov This approach has been validated for low-level analysis of propineb in challenging matrices. nih.gov

A QuEChERS-like step has also been incorporated into methods involving the traditional reductive cleavage of propineb to CS2 and PDA. eurl-pesticides.eu After the reductive cleavage, the aqueous phase is subjected to a QuEChERS-like partitioning step under alkaline conditions before the analysis of PDA by LC-MS/MS. eurl-pesticides.eu

Deproteinization Processes for Biological Samples

Analyzing propineb residues in biological samples, particularly those with high protein content like pulses, can be challenging due to matrix interference. google.comkspsjournal.or.kr Proteins can interfere with downstream analytical steps, such as derivatization. google.comkspsjournal.or.kr

Deproteinization processes are employed to remove proteins from biological samples prior to analysis. google.comkspsjournal.or.kr Both physical and chemical methods exist for deproteinization. google.comkspsjournal.or.kr Chemical methods, often involving the addition of organic solvents like chloroform (B151607) and amyl alcohol, are considered relatively simple and effective for precipitating proteins. google.comkspsjournal.or.krkspsjournal.or.kr

Studies have shown that incorporating a deproteinization step can significantly improve the recovery yields of propineb in protein-rich matrices. kspsjournal.or.krkspsjournal.or.krscispace.com For instance, applying a deproteinization process using chloroform and amyl alcohol to red bean samples before methylation and HPLC-UVD analysis of propineb resulted in significantly higher recovery rates compared to samples without deproteinization. kspsjournal.or.krkspsjournal.or.kr The efficiency of deproteinization can be influenced by the number of extraction cycles. kspsjournal.or.krkspsjournal.or.kr

Method Validation and Collaborative Study Outcomes

Method validation is a crucial step in ensuring the reliability and accuracy of analytical methods for propineb and its metabolites. Validation typically involves assessing parameters such as selectivity, matrix effect, trueness (recovery), precision (repeatability and intermediate precision), limit of quantification (LOQ), linearity, and robustness. nih.govtandfonline.com

Validation studies for propineb analysis using methods involving derivatization followed by LC-MS/MS have shown good performance characteristics in various matrices, including infant formula and baby food. nih.govtandfonline.com Mean recoveries in the range of 86-120% and interday and intraday repeatabilities below 13% have been reported. nih.gov Low LOQs, such as 0.003 mg kg⁻¹, have been achieved for most matrix/analyte combinations. nih.gov

Methods for the determination of propineb and its metabolites (PTU and PDA) in matrices like banana and soil using GC-FPD and LC-MS/MS have also been validated, demonstrating acceptable recoveries and LOQs. nih.govtandfonline.com Recovery rates for propineb (as CS2), PDA, and PTU ranged from 75.3 to 115.4% with RSDs between 1.3 and 11.1%. nih.govtandfonline.com The LOQ for these analytes ranged from 0.005 to 0.01 mg kg⁻¹. nih.govtandfonline.com

Collaborative studies are organized to assess the performance of analytical methods across multiple laboratories. cipac.orgoup.com A small-scale collaborative study for the determination of propineb in technical grade material and WP formulations by HPLC demonstrated that the method was acceptable and suitable for producing reproducible results, with HorRat values within the required range. cipac.org

Data from validation studies often includes recovery rates and matrix effects. For example, validation experiments for propineb determined as PDA in kiwi fruit homogenate showed specific recovery rates and matrix effects. eurl-pesticides.eu

Here is a table summarizing some validation data points:

| Analyte | Matrix | Method | Recovery Range (%) | RSD (%) | LOQ (mg kg⁻¹) |

| Propineb | Infant Formula | Derivatization + modified QuEChERS + LC-MS/MS | 86-120 | < 13 | 0.003 |

| PTU | Infant Formula | Aqueous extraction + protein precipitation + SPE + LC-MS/MS | 86-120 | < 13 | 0.003* |

| Propineb (as CS2) | Banana and Soil | GC-FPD | 75.3-115.4 | 1.3-11.1 | 0.005-0.01 |

| PDA | Banana and Soil | LC-MS/MS | 75.3-115.4 | 1.3-11.1 | 0.005-0.01 |

| PTU | Banana and Soil | LC-MS/MS | 75.3-115.4 | 1.3-11.1 | 0.005-0.01 |

*Note: LOQ for PTU in soy protein isolate and soybean oil was 0.01 mg kg⁻¹. nih.gov

Collaborative studies, such as those conducted by CIPAC, are instrumental in the standardization and acceptance of analytical methods for pesticides like propineb. cipac.orgfao.org

Ecotoxicological Considerations of Propineb Formulations and Mixtures

Ecotoxicity Testing on Non-Target Aquatic and Terrestrial Organisms

Propineb (B166679) is classified as very toxic to aquatic life with long lasting effects assetsadobe.comsyngenta.com.vnlgcstandards.combayer.com.ph. Studies have evaluated the toxicity of propineb on various non-target organisms, including aquatic invertebrates and terrestrial plants nih.govresearchgate.net.

Evaluation using Standard Benchmark Organisms (e.g., Daphnia magna, Lactuca sativa)

Standard benchmark organisms such as Daphnia magna (water flea) and Lactuca sativa (lettuce) are utilized in ecotoxicity testing to assess the potential impact of substances like propineb on aquatic and terrestrial ecosystems, respectively nih.govresearchgate.netgoogle.com.

Studies on Daphnia magna have provided data on the acute and chronic toxicity of propineb. The EC50 (concentration causing 50% immobilization) for Daphnia magna after 48 hours of exposure has been reported as 4.7 mg/l for the active ingredient propineb syngenta.com.vn. Another study reported an EC50 of 1.5 mg/l for Daphnia magna after 48 hours lgcstandards.combayer.com.au. For chronic toxicity, the NOEC (No Observed Effect Concentration) for Daphnia magna after 21 days of exposure was found to be 0.480 mg/l for the active ingredient assetsadobe.combayer.com.au. Another chronic toxicity study with a similar formulation reported a NOEC of 0.0175 mg/l for Daphnia after 21 days syngenta.com.vn.

| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Reference |

| Daphnia magna | EC50 (acute) | 4.7 | 48 h | syngenta.com.vn |

| Daphnia magna | EC50 (acute) | 1.5 | 48 h | lgcstandards.combayer.com.au |

| Daphnia magna | NOEC (chronic) | 0.480 | 21 d | assetsadobe.combayer.com.au |

| Daphnia | NOEC (chronic) | 0.0175 | 21 d | syngenta.com.vn |

Toxicity to aquatic plants, such as Raphidocelis subcapitata (freshwater green alga), has also been evaluated. The ErC50 (concentration causing 50% reduction in growth rate) for Raphidocelis subcapitata was 0.022 mg/l after 72 hours of exposure, with a NOEC of 0.009 mg/l assetsadobe.combayer.com.au. Another study with a similar formulation reported an ErC50 of 2.4 mg/l for Desmodesmus subspicatus (green algae) after 96 hours syngenta.com.vn.

| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Reference |

| Raphidocelis subcapitata | ErC50 | 0.022 | 72 h | assetsadobe.combayer.com.au |

| Raphidocelis subcapitata | NOEC | 0.009 | 72 h | assetsadobe.combayer.com.au |

| Desmodesmus subspicatus | ErC50 | 2.4 | 96 h | syngenta.com.vn |

Assessment of Propineb in Pesticide Formulations and Mixtures

The ecotoxicity of commercial formulations of pesticides may differ from that of the active ingredients alone nih.govresearchgate.net. Studies have investigated the effects of propineb when present in formulations and mixtures with other pesticides researchgate.netgoogle.com.

Interactions and Combined Effects with Other Pesticides

When propineb is mixed with other pesticides, the combined effects can be additive, synergistic, or antagonistic srce.hr. Research has explored the interactions and combined effects of propineb with various other pesticides.

For instance, a study evaluating mixtures applied to potato crops, including a mixture of chlorothalonil, propineb, and deltamethrin+imidacloprid (B1192907), and another mixture of chlorothalonil, propineb, ziram, and thiocyclam, found that these mixtures produced an antagonistic effect on Daphnia magna researchgate.netnih.govresearchgate.net. This suggests that the acute toxicity of these mixtures to D. magna was less than that of their individual components researchgate.netresearchgate.net. However, subsequent chronic studies showed that one of the most toxic mixtures (chlorothalonil-propineb-ziram-thiocyclam) negatively affected D. magna reproduction at sublethal concentrations, indicating a potential risk if these pesticides co-exist in freshwater systems researchgate.netnih.govresearchgate.net.

Another study on the mixture of imidacloprid and propineb indicated that the toxic effect on D. magna was minor or antagonistic when both pesticides acted together researchgate.net. The decreasing order of acute toxicity was propineb > imidacloprid > (imidacloprid + propineb) mixture researchgate.net.

| Mixture Components | Organism | Observed Effect on Acute Toxicity | Reference |

| Chlorothalonil, Propineb, Deltamethrin+Imidacloprid | Daphnia magna | Antagonistic | researchgate.netresearchgate.net |

| Chlorothalonil, Propineb, Ziram, Thiocyclam | Daphnia magna | Antagonistic | researchgate.netresearchgate.net |

| Imidacloprid, Propineb | Daphnia magna | Minor or Antagonistic | researchgate.net |

Regarding mixtures with difenoconazole (B1670550), it has been observed that combining difenoconazole and propineb, which have different mechanisms of action, can produce a synergistic effect within specific limits, resulting in higher preventive efficacy than single agents and requiring lower dosages google.com.

Genotoxicity Assessments in Non-Human Biological Models

Genotoxicity assessments are conducted in non-human biological models to evaluate the potential of a substance to cause damage to genetic material . Studies have investigated the genotoxic potential of propineb using various models researchgate.netcabidigitallibrary.orgherbiguide.com.au.

Micronucleus Assay in Mammalian Bone Marrow Cells (e.g., mice)

The micronucleus (MN) assay is a widely used tool for assessing genotoxicity and cytotoxicity, particularly in mammalian bone marrow cells researchgate.net. An increase in the frequency of micronucleated polychromatic erythrocytes (MNPCE) and a decrease in the ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE) are indicative of genotoxicity and cytotoxicity, respectively researchgate.net.

Studies using the micronucleus assay in mice bone marrow cells have investigated the genotoxic effects of propineb. One study found that propineb induced a significant increase in the frequency of MNPCE at certain concentrations (25 and 50 µg/ml for 24 hours and 50 µg/ml for 48 hours) compared to the negative control researchgate.netnih.gov. A significant reduction in the PCE/NCE ratio was also observed at the same concentrations and time points, indicating bone marrow cytotoxicity researchgate.netnih.gov. These results suggest that propineb may possess genotoxic and cytotoxic potential in the bone marrow cells of mice researchgate.netnih.gov.

| Organism | Assay | Endpoint | Observation | Reference |

| Mice bone marrow | Micronucleus assay | MNPCE | Significant increase at 25 and 50 µg/ml (24h) and 50 µg/ml (48h) | researchgate.netnih.gov |

| Mice bone marrow | Micronucleus assay | PCE/NCE | Significant reduction at 25 and 50 µg/ml (24h) and 50 µg/ml (48h) | researchgate.netnih.gov |

Evaluation of DNA Damage and Chromosomal Aberrations

Studies evaluating the genotoxic potential of propineb have been conducted across various organisms, including both in vivo and in vitro systems. Genotoxic effects refer to the ability of a substance to cause damage to genetic material, which can manifest as direct DNA damage, changes in gene expression, and chromosomal abnormalities mdpi.com. Chromosomal abnormalities can result from structural damage to chromosomes or disruptions in their segregation during cell division mdpi.com.

Research using the Allium cepa assay, a common plant bioindicator for genotoxicity, has shown that propineb can induce significant increases in the percentage of total chromosomal abnormalities in root tip cells. These abnormalities were observed at various concentrations and treatment durations (24, 48, and 72 hours) and included irregular metaphase, stickiness, c-mitosis, micronucleus formation, vagrant chromosomes, and bridges researchgate.netresearchgate.netdntb.gov.ua. The increases in total abnormality were found to be dependent on increasing propineb concentrations for the 24, 48, and 72-hour exposure periods researchgate.net.

In aquatic organisms, studies on Danio rerio (zebrafish) erythrocytes have demonstrated that propineb can increase micronucleus formation and induce morphological abnormalities in erythrocyte nuclei, such as segmented, kidney-shaped, notched, vacuolated, and binucleated nuclei researchgate.netresearchgate.netnih.gov. These effects were observed across all tested concentrations and treatment times (24, 48, 72, and 96 hours) and were found to be concentration and time-dependent researchgate.netresearchgate.netnih.gov. Similarly, investigations using Carassius aureus (golden fish) exposed to different dilutions of a propineb-triadimenol fungicide also reported a statistically significant higher frequency of micronuclei in treated fish compared to the control group cabidigitallibrary.org.

Studies in mice bone marrow cells using the micronucleus assay have indicated that propineb can induce a significant increase in the frequency of micronucleated polychromatic erythrocytes (MNPCE) at certain concentrations and exposure times dergipark.org.trnih.govepa.gov. Specifically, significant increases in MNPCE frequency were observed at 25 and 50 µg/mL concentrations after 24 hours of exposure and at the highest concentration (50 µg/mL) after 48 hours, compared to the negative control nih.govepa.gov. A significant reduction in the polychromatic erythrocyte/normochromatic erythrocyte (PCE/NCE) ratio, indicative of bone marrow cytotoxicity, was also noted at these concentrations and time points nih.gov.

While some studies suggest propineb's genotoxic potential, particularly in plant and aquatic test systems, other evaluations have yielded negative or inconclusive results in different assays. A review of genotoxicity tests on propineb indicated mainly negative results across a suitable range of assays. However, a positive result was obtained in a mitotic gene conversion assay, and "inconclusive" results were reported in a bacterial DNA damage assay and a rat bone marrow chromosomal aberrations assay europa.eu. Propylenethiourea (PTU), a primary metabolite of propineb, has also produced mainly negative results in genotoxicity tests, although an "inconclusive" result was obtained in a bacterial DNA repair assay europa.euinchem.org.

Q & A

Q. How should researchers balance mechanistic animal studies with 3R principles (Reduction, Refinement, Replacement) in Propineb toxicology?

- Methodology : Use OECD-approved alternative tests (e.g., Zebrafish Embryo Toxicity Test) for initial screening. Apply probabilistic risk assessment to minimize sample sizes. For required mammalian studies, employ non-invasive endpoints (e.g., MRI for brain atrophy) .

- Ethical Review : Submit protocols to institutional IACUC committees with justification for species choice and humane endpoints.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.